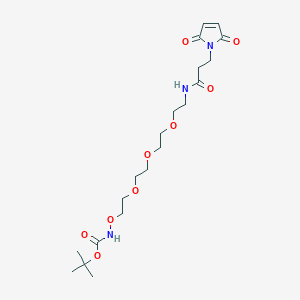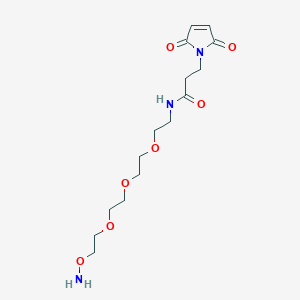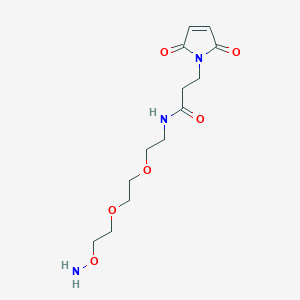
Dimethyl 6-chloropyridine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 6-chloropyridine-3,4-dicarboxylate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
準備方法
Dimethyl 6-chloropyridine-3,4-dicarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 6-chloropyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Dimethyl 6-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl 6-chloropyridine-3,4-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Agrochemicals: It is employed in the synthesis of agrochemical products, such as herbicides and pesticides.
Material Science: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of dimethyl 6-chloropyridine-3,4-dicarboxylate depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism can vary based on the specific compound it is used to synthesize and its intended application.
類似化合物との比較
Dimethyl 6-chloropyridine-3,4-dicarboxylate can be compared with other similar compounds, such as dimethyl 4-chloropyridine-2,6-dicarboxylate. While both compounds have similar structures, their chemical properties and applications may differ due to the position of the chlorine atom and ester groups. This compound is unique in its specific reactivity and applications in various fields.
Similar compounds include:
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Dimethyl 2-chloropyridine-3,5-dicarboxylate
- Dimethyl 5-chloropyridine-2,4-dicarboxylate
These compounds share structural similarities but may have different reactivities and applications based on their specific chemical structures.
特性
IUPAC Name |
dimethyl 6-chloropyridine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-7(10)11-4-6(5)9(13)15-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWPCJMUZAKVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
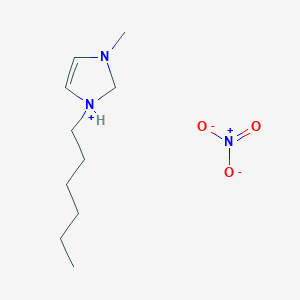
![(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B8115702.png)
![2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetic acid](/img/structure/B8115707.png)
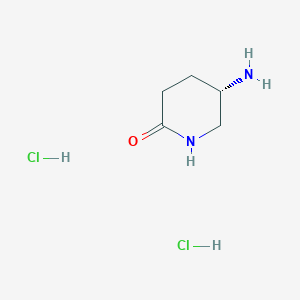
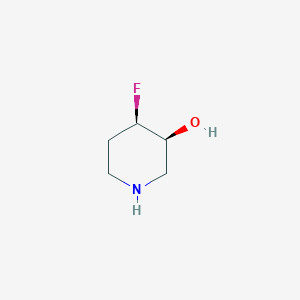
![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)
![[(1S,2R)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8115737.png)

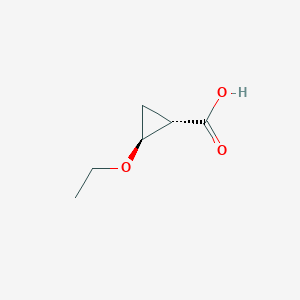
![[(1S,2S)-2-fluorocyclopropyl]azanium;chloride](/img/structure/B8115755.png)
